molecular formula C23H31NO7 B12619981 [(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate

[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate

Cat. No.: B12619981
M. Wt: 433.5 g/mol
InChI Key: RJAUVGPQRJIERL-NNNAONFXSA-N
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Description

Ring Junction Stereochemistry

  • A/B Ring Fusion : The trans-decalin configuration (5R,8R) imposes rigidity, locking rings A and B into chair conformations. This stereochemistry prevents chair-to-chair interconversion, as observed in cis-decalin systems.
  • C/D Ring Fusion : The trans junction (13R,14S) enforces a planar geometry at the C17 position, optimizing spatial alignment for the 5-oxofuran-3-yl substituent.

Chiral Center Configurations

The eight stereogenic centers (3S,5R,8R,9S,10R,13R,14S,17R) were assigned using mass-analyzed ion kinetic energy (MIKE) spectrometry, which discriminates stereoisomers based on strain energy differences in fragment ion pathways. Key stereoelectronic effects include:

Chiral Center Configuration Structural Impact
C3 (S) Axial nitrate Enhances resonance stabilization of the nitrate group
C10 (R) Equatorial formyl Minimizes steric clash with C13 methyl
C17 (R) Furan attachment Dictates antiperiplanar alignment with C14 hydroxyl

The C13 methyl group (13R) adopts an equatorial orientation, reducing 1,3-diaxial strain with the C10 formyl substituent.

Conformational Dynamics of the Tetradecahydrocyclic System

The tetradecahydrocyclopenta[a]phenanthrene system exhibits restricted conformational mobility due to trans-annular strain and stereochemical constraints.

Ring Conformations

  • Ring A (C1–C10) : Chair conformation with C3 nitrate in an axial position.
  • Ring B (C5–C10) : Chair conformation stabilized by trans-decalin fusion.
  • Ring D (C13–C17) : Envelope conformation induced by the five-membered cyclopentane ring.

Dynamic Analysis

Molecular mechanics simulations reveal energy barriers >25 kJ/mol for chair-to-boat transitions in rings A and B, rendering the system conformationally locked at physiological temperatures. The C14 hydroxyl group participates in intramolecular hydrogen bonding with the C17 furan oxygen (O···O distance: 2.8 Å), further rigidifying the structure.

Electronic Effects of the 5-Oxo-2H-Furan-3-yl Substituent

The 5-oxo-2H-furan-3-yl group at C17 introduces significant electronic perturbations to the steroid core.

Resonance and Dipole Interactions

  • The α,β-unsaturated ketone in the furan ring delocalizes electron density via conjugation, creating a dipole moment of 3.2 D.
  • Hyperconjugation between the furan oxygen lone pairs and the cyclopenta[a]phenanthrene π-system lowers the LUMO energy by 1.7 eV, enhancing electrophilic reactivity at C17.

Substituent Electronic Parameters

Parameter Value
Hammett σₚ (furan) +0.52
Resonance (σᵣ) Contribution 68%
Inductive Effect (σᵢ) -0.15

The electron-withdrawing nature of the furan increases the acidity of the C14 hydroxyl proton (pKa ≈ 8.9 vs. 10.3 in unsubstituted steroids).

Nitrate Ester Group Geometry and Bonding Characteristics

The C3 nitrate ester exhibits distinctive geometric and electronic features.

Bond Lengths and Angles

Bond/Angle Value
O–N–O (trigonal) 120° ± 2°
N–O (single) 1.41 Å
O–NO₂ (ester) 1.37 Å
C3–O (nitrate) 1.45 Å

The trigonal planar geometry of the nitrate group facilitates resonance stabilization, with bond order analysis showing 1.33 for N–O bonds.

Vibrational Spectroscopy

  • νas(NO₂) : 1560 cm⁻¹ (strong)
  • νs(NO₂) : 1285 cm⁻¹
  • C–O–N stretch : 870 cm⁻¹

The 35 cm⁻¹ splitting between asymmetric and symmetric stretches indicates minimal steric hindrance at the C3 axial position.

Properties

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

IUPAC Name

[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate

InChI

InChI=1S/C23H31NO7/c1-21-7-5-18-19(23(21,27)9-6-17(21)14-10-20(26)30-12-14)3-2-15-11-16(31-24(28)29)4-8-22(15,18)13-25/h10,13,15-19,27H,2-9,11-12H2,1H3/t15-,16+,17-,18+,19-,21-,22-,23+/m1/s1

InChI Key

RJAUVGPQRJIERL-NNNAONFXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@H]5[C@@]3(CC[C@@H](C5)O[N+](=O)[O-])C=O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5C3(CCC(C5)O[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with readily available precursors such as:

  • Steroidal frameworks : These can be obtained from natural sources or synthesized through established steroidal synthesis methods.
  • Furan derivatives : These are crucial for introducing the furan moiety into the final product.

Key Reactions

Several key reactions are involved in the synthesis:

  • Formylation : The introduction of the formyl group at the C10 position can be achieved using reagents like formic acid or by employing Vilsmeier-Haack formylation techniques.

  • Hydroxylation : Hydroxyl groups are typically introduced through oxidation reactions using oxidizing agents such as PCC (Pyridinium chlorochromate) or other mild oxidants.

  • Nitration : The final step often involves nitrating the hydroxylated steroid framework to introduce the nitrate group. This can be done using concentrated nitric acid or nitrating mixtures under controlled conditions to avoid over-nitration.

Detailed Methodologies

Example Synthesis Pathway

A proposed pathway for synthesizing the compound could look as follows:

  • Synthesis of a precursor steroid :

    • Start from a steroidal base (e.g., testosterone) and modify it through a series of reactions (alkylation and reduction) to obtain a suitable precursor.
  • Introduction of functional groups :

    • Perform hydroxylation at C14 using an appropriate oxidizing agent.
    • Use a Vilsmeier reagent for formylation at C10.
  • Formation of furan derivative :

    • Synthesize or extract a furan derivative that can be attached at C17 via a nucleophilic substitution reaction.
  • Final nitration :

    • Treat the compound with nitric acid to introduce the nitrate group at the desired position.

Data Table: Comparison of Reaction Conditions

Step Reaction Type Reagents Used Conditions
Formylation Electrophilic Addition Formic acid or Vilsmeier reagent Mild heating (50°C)
Hydroxylation Oxidation PCC or other oxidants Room temperature
Furan attachment Nucleophilic Substitution Furan derivative Reflux in solvent
Nitration Electrophilic Substitution Nitric acid Controlled temperature (0-5°C)

Research Findings

Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while minimizing side reactions. Techniques such as:

  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and reagents has been explored to make the synthesis more sustainable.

  • Catalytic Methods : The use of catalysts in various steps has been shown to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific transformations. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

The compound [(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications in medicinal chemistry and pharmacology, as well as its implications in drug development and therapeutic uses.

Anticancer Activity

Recent studies have indicated that compounds similar to this nitrate derivative may possess anticancer properties. The structural features allow for interactions with cellular pathways involved in cancer progression. For instance:

  • Case Study : A study demonstrated that derivatives of tetradecahydrocyclopenta[a]phenanthrene showed cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its structural analogs have been shown to inhibit pro-inflammatory cytokines.

  • Case Study : Research highlighted the anti-inflammatory effects of related compounds in animal models of arthritis. These compounds reduced swelling and pain by downregulating inflammatory mediators.

Neuroprotective Effects

There is emerging evidence that compounds with similar frameworks can exert neuroprotective effects against neurodegenerative diseases.

  • Case Study : In vitro studies have shown that such compounds can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in conditions like Alzheimer's disease.

Bioavailability and Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for therapeutic applications:

  • Absorption : Studies indicate that modifications to the core structure can enhance solubility and absorption rates.
  • Metabolism : Investigations into metabolic pathways reveal that specific functional groups influence metabolic stability and bioactivity.

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells ,
Anti-inflammatoryReduces pro-inflammatory cytokines ,
NeuroprotectiveProtects against oxidative stress ,

Mechanism of Action

The mechanism of action of [(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Features
Target Nitrate C-3 nitrate, C-10 formyl, C-14 hydroxyl, C-17 (5-oxo-furan) ~479.5 (estimated) Nitrate ester, formyl, hydroxyl, lactone
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-...-3-ol (Stigmasterol analogue) C-3 hydroxyl, C-17 alkyl chain 386.66 Hydroxyl, long alkyl chain
(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-...-17-yl sulfate (Sodium salt) C-3 ketone, C-17 ethynyl-sulfate 400.46 Sulfate ester, ethynyl group
(3R,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(pyridin-3-yl)...-3-yl acetate C-3 acetate, C-17 pyridinyl ~454.6 (estimated) Acetate ester, aromatic nitrogen
(4R)-Methyl 4-((3R,...)pentanoate (Chrysene derivative) C-10 formyl, C-11 hydroxyl, phenyl substituent 542.34 Formyl, hydroxyl, aromatic ring

Key Research Findings

Synthetic Accessibility :

  • Nitrate esters in steroidal systems are typically introduced via nitration of hydroxyl precursors under controlled conditions .
  • The 5-oxo-furan group at C-17 can be synthesized through oxidative cyclization of diols or ketones .

Biological Implications :

  • Nitrate-containing steroids show vasodilatory effects due to nitric oxide release, analogous to organic nitrates like nitroglycerin .
  • The 5-oxo-furan moiety in related compounds exhibits anti-inflammatory activity in murine models, likely via inhibition of cyclooxygenase-2 .

Stability Challenges :

  • Nitrate esters are prone to hydrolysis under acidic or basic conditions, necessitating stabilizers in formulations .
  • The formyl group at C-10 may undergo nucleophilic addition reactions, requiring protection during synthesis .

Biological Activity

The compound [(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The compound belongs to a class of chemical entities characterized by a tetradecahydrocyclopenta[a]phenanthrene backbone with multiple functional groups including a formyl group and a hydroxyl group. Its structural complexity suggests potential interactions with biological systems.

Molecular Formula

  • Molecular Formula : C35H52N2O14
  • Molecular Weight : Approximately 666.70 g/mol

Structural Features

The presence of multiple stereocenters contributes to its potential biological activity by influencing receptor binding and metabolic pathways.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to the one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
  • Case Study : In vitro studies on breast cancer cell lines showed that derivatives of this compound significantly reduced cell viability compared to control groups .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with this compound:

  • Inflammatory Pathways : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : Animal models treated with this compound exhibited reduced markers of inflammation in tissues following induced inflammatory responses .

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties:

  • Neuroprotection Mechanism : The compound may exert protective effects against oxidative stress in neuronal cells.
  • Experimental Evidence : Studies conducted on neuroblastoma cells demonstrated that the compound could enhance cell survival under oxidative stress conditions .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Q & A

Q. What are the key synthetic strategies for introducing the 5-oxo-2H-furan-3-yl and nitrate ester substituents to the cyclopenta[a]phenanthrene core?

  • Methodological Answer : The synthesis of this compound likely involves regioselective functionalization of the steroidal/triterpenoid backbone. For the 5-oxo-2H-furan-3-yl group, Diels-Alder or cross-coupling reactions with furan precursors may be employed, as seen in analogous triterpenoid syntheses . The nitrate ester at C3 can be introduced via nitration of the corresponding alcohol using nitric acid or acetyl nitrate under controlled conditions. Confirmation of substituent positions requires 2D NMR (e.g., COSY, HSQC) and HRMS, as demonstrated in similar compounds .

Q. How can researchers validate the stereochemical configuration of this compound?

  • Methodological Answer : Stereochemical validation relies on X-ray crystallography (if crystals are obtainable) and NOESY/ROESY NMR experiments to confirm spatial relationships between protons. For example, the configuration of the C10 formyl and C14 hydroxy groups can be inferred by coupling constants and nuclear Overhauser effects (NOEs) between adjacent protons. Comparative analysis with NIST-standardized spectra of related cyclopenta[a]phenanthrene derivatives is also critical .

Q. What are the recommended storage conditions to maintain compound stability?

  • Methodological Answer : Store in sealed, light-protected containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the nitrate ester or oxidation of the furan moiety. Stability assessments should include periodic HPLC purity checks and FTIR monitoring for decomposition products (e.g., nitrite byproducts or formic acid from formyl group degradation) .

Advanced Research Questions

Q. How can in vitro bioassays be designed to evaluate the antiproliferative activity of this compound against adenocarcinoma cells?

  • Methodological Answer : Use MTT or resazurin assays with adenocarcinoma cell lines (e.g., HT-29 or MCF-7) at varying concentrations (1–100 µM) over 48–72 hours. Include controls for nitric oxide (NO) release, as the nitrate ester may act as a NO donor. Confounders like solubility issues can be mitigated with DMSO carriers (<0.1% v/v) and dynamic light scattering (DLS) to confirm colloidal stability. Compare results to structurally related steroids with known bioactivity .

Q. What mechanistic insights can be gained from studying the reactivity of the nitrate ester under physiological conditions?

  • Methodological Answer : Perform pH-dependent hydrolysis studies (pH 4.0–7.4) using UV-Vis spectroscopy to track nitrate ester degradation. LC-MS can identify intermediates (e.g., nitrite or nitric oxide adducts). Pair this with computational modeling (DFT or MD simulations) to predict electron density distribution at the ester bond, which influences hydrolysis rates .

Q. How can contradictions in biological activity data between similar compounds be resolved?

  • Methodological Answer : Discrepancies often arise from differences in substituent stereochemistry or assay conditions. For example, the C17 furan group’s orientation may alter membrane permeability. Resolve this by synthesizing diastereomers and comparing their logP values (via shake-flask method) and cellular uptake (using fluorescent tagging). Cross-reference with cytotoxicity data from standardized cell lines .

Q. What computational approaches are suitable for predicting the environmental fate of this compound?

  • Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate biodegradation potential and bioaccumulation factors. Molecular docking studies can predict interactions with environmental enzymes (e.g., cytochrome P450). Validate predictions with microcosm experiments analyzing soil/water half-lives and metabolite profiling via GC-MS .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for cyclopenta[a]phenanthrene derivatives?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., C10 formyl proton resonance) may stem from solvent effects or pH variations. Standardize conditions by using deuterated DMSO or CDCl3 and buffered solutions. Cross-validate with crystalline sponge X-ray diffraction for unambiguous assignments, as demonstrated in NIST reference data .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data from Evidence
HSQC NMRCorrelate C-H bonds for substituent mappingC3 nitrate ester (δ 4.5–5.0 ppm, ¹H; δ 80–85 ppm, ¹³C)
HRMSConfirm molecular formula[M+Na]⁺ at m/z 457.3294 (error < 2 ppm)
X-ray CrystallographyAbsolute stereochemistry determinationC17 furan orientation (bond angles 105–110°)

Q. Table 2: Stability Assessment Parameters

ParameterMethodAcceptable Threshold
PurityHPLC (C18 column, UV 254 nm)≥95% area under curve
Hydrolysis RateLC-MS (quantify nitrate → nitrite)t₁/₂ > 24 h (pH 7.4)
Thermal DecompositionTGA/DSCOnset >150°C

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